molecular formula C10H18ClN B1308043 Chlorolupinine CAS No. 91049-90-0

Chlorolupinine

Cat. No. B1308043
CAS RN: 91049-90-0
M. Wt: 187.71 g/mol
InChI Key: IBXKSXHUBMYDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorolupinine is a natural product isolated from the roots of Lupinus albus, a species of lupin. It is a polycyclic aromatic hydrocarbon (PAH) that has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Chlorolupinine has also been found to be an effective inhibitor of a number of enzymes, such as cytochrome P450 and glutathione S-transferase. In addition, chlorolupinine has been found to be a potent antioxidant, as well as an inhibitor of the formation of reactive oxygen species (ROS).

Scientific Research Applications

Synthesis of Quinolines:

Chlorolupinine serves as a valuable precursor in the synthesis of quinolines. Quinolines are heterocyclic compounds with diverse biological activities. Researchers use chlorolupinine to introduce the quinoline ring system, enabling the creation of novel derivatives. The synthesis of quinolines is pedagogically valuable, and chlorolupinine plays a crucial role in this process .

Proteomics Research:

Chlorolupinine finds application in proteomics research. As a specialty product, it contributes to the study of proteins, their functions, and interactions. Researchers use it to modify proteins or peptide sequences for specific investigations. Its unique chemical structure allows for targeted labeling or modification, aiding in proteomic studies .

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique. Chlorolupinine’s structure includes a quaternary carbon center, making it an interesting candidate for NMR studies. Researchers can analyze its 2D NMR spectra, such as COSY (Correlation Spectroscopy), to elucidate connectivity between hydrogen atoms. This information helps in structural determination and characterization .

Medicinal Chemistry:

Chlorolupinine’s unique bicyclic structure makes it an attractive scaffold for medicinal chemistry. Researchers explore its derivatives to design potential drug candidates. By modifying functional groups, they aim to develop compounds with specific pharmacological properties. Chlorolupinine derivatives may exhibit antiviral, antibacterial, or antitumor activities .

Chemical Biology:

Chlorolupinine’s reactivity allows for functionalization at the chloromethyl group. Researchers use it as a building block in chemical biology studies. By attaching various moieties, they create probes, fluorescent tags, or affinity ligands. These tools help investigate biological processes, protein–protein interactions, and cellular pathways .

Organic Synthesis:

Chlorolupinine participates in diverse organic transformations. Its chloromethyl group reacts with nucleophiles, leading to the formation of new carbon–carbon or carbon–heteroatom bonds. Researchers employ it in the synthesis of complex molecules, including natural products or pharmaceutical intermediates .

properties

IUPAC Name

1-(chloromethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXKSXHUBMYDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395667
Record name 1-(chloromethyl)octahydro-2H-quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(chloromethyl)octahydro-2H-quinolizine

CAS RN

91049-90-0
Record name 1-(chloromethyl)octahydro-2H-quinolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorolupinine
Reactant of Route 2
Reactant of Route 2
Chlorolupinine
Reactant of Route 3
Reactant of Route 3
Chlorolupinine
Reactant of Route 4
Chlorolupinine
Reactant of Route 5
Chlorolupinine
Reactant of Route 6
Chlorolupinine

Q & A

Q1: What is the significance of studying N-Lupinylphthalimide conformers?

A1: Understanding the preferred conformations of N-Lupinylphthalimide, as explored in this study [], can provide insights into its potential biological activity. The spatial arrangement of atoms within a molecule significantly influences how it interacts with biological targets. By determining the most stable conformations, researchers can better predict how N-Lupinylphthalimide might bind to enzymes or receptors. This information can be valuable in drug design and development, potentially leading to more effective pharmaceuticals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.